molecular formula C12H15NO2 B2802324 4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol CAS No. 1878748-12-9

4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol

Cat. No.: B2802324
CAS No.: 1878748-12-9
M. Wt: 205.257
InChI Key: GTNCZIZXTWBVBS-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indol-1-yl)oxolan-3-ol is a chemical compound featuring a molecular hybrid of indoline and oxolane (tetrahydrofuran) scaffolds. The indoline core (2,3-dihydro-1H-indole) is a bicyclic structure consisting of a benzene ring fused to a five-membered, nitrogen-containing ring, which is a common feature in various biologically active molecules and pharmaceutical intermediates . The integration of heterocyclic compounds like this one is of significant interest in medicinal chemistry, as over 85% of all FDA-approved drugs contain heterocyclic moieties, which often contribute to enhanced biological activity and improved physicochemical properties . Compounds based on the 2,3-dihydro-1H-indole structure have been investigated in pharmaceutical research for various potential applications, including in oncology . The specific research applications, biological activity, mechanism of action, and physicochemical data for this particular compound are currently under investigation or require further characterization. Researchers are encouraged to contact our scientific support team for detailed, lot-specific information. This product is intended for laboratory research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12-8-15-7-11(12)13-6-5-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNCZIZXTWBVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol typically involves the reaction of indole derivatives with tetrahydrofuran derivatives under specific conditions. One common method involves the use of dihydrofuran and indole in the presence of a catalyst such as palladium acetate and a base like potassium carbonate . The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or nitro groups onto the indole ring.

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxolane Derivatives

(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol
  • Structure : Oxolane with hydroxymethyl (-CH2OH) at C2 and hydroxyl (-OH) at C3.
  • Synthesis : Derived from ribitol via dehydration–cyclization in HCl .
  • Key Differences: Lacks the dihydroindole substituent but shares the hydroxylated oxolane core.
3-(Oxiran-2-ylmethyl)oxolan-3-ol
  • Structure : Oxolane with an epoxy (oxirane) substituent at C3.
  • Properties : Increased ring strain due to the epoxy group, likely enhancing reactivity compared to the hydroxyl group in the target compound .

Indole-Containing Compounds

3-(2-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol
  • Structure : Indole with a triazole-ethyl side chain and methoxyphenyl group.
  • Synthesis : Click chemistry (CuI-catalyzed azide-alkyne cycloaddition) yields a triazole-linked indole derivative .
  • Key Differences : The triazole and methoxyphenyl groups increase molecular weight (335.15 g/mol) and hydrophobicity compared to the target compound’s oxolane-dihydroindole system.
4-Methoxy-3-(4-methoxybenzyl)-1H-indole
  • Structure : Indole with methoxy and methoxybenzyl substituents.

Hybrid Oxolane-Indole Derivatives

[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-(1H-Indol-3-yl)butanoate
  • Structure : Ester-linked dihydroindole and indole moieties.
  • Key Differences : The ester group introduces polarity and hydrolytic instability, contrasting with the target compound’s direct oxolane-dihydroindole linkage .

Structural and Functional Group Analysis

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties
4-(2,3-Dihydro-1H-indol-1-yl)oxolan-3-ol C11H13NO2 Oxolane, hydroxyl, dihydroindole 191.23 Polar, potential H-bond donor/acceptor
(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol C5H10O3 Oxolane, hydroxymethyl, hydroxyl 118.13 Chiral, high water solubility
3-(Oxiran-2-ylmethyl)oxolan-3-ol C7H12O3 Oxolane, epoxy 144.17 Reactive epoxy group, ring strain
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] ester C23H21N2O3 Ester, dihydroindole, indole 373.43 Hydrolyzable ester linkage

Biological Activity

4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a tetrahydrofuran ring, contributing to its unique chemical properties. The structure can be represented as follows:

C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_2

Key Features:

  • Indole structure provides aromatic stability and biological activity.
  • Tetrahydrofuran ring enhances solubility and reactivity.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been studied for its potential to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

Anticancer Properties

The compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. Notably, it interacts with receptor tyrosine kinases involved in cancer progression.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa7.01Induction of apoptosis
MCF-78.55Inhibition of cell proliferation
A54914.31Modulation of growth factor signaling

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties, showing effectiveness against both gram-positive and gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Receptor Tyrosine Kinases (RTKs) : The indole moiety can bind to RTKs, inhibiting their activity and thus affecting downstream signaling pathways involved in cell growth and survival.
  • Apoptotic Pathways : The compound promotes apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and alters membrane permeability.

Study on Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. The study highlighted the compound's ability to induce G0/G1 phase cell cycle arrest and promote apoptosis through the intrinsic pathway .

Study on Antiviral Properties

A recent investigation focused on the antiviral potential of the compound against influenza virus. The study demonstrated that treatment with this compound significantly reduced viral titers in infected cells by inhibiting viral RNA synthesis .

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